Cholesteryl stearate
Overview
Description
Cholesteryl stearate is a chemical compound formed by the esterification of cholesterol with stearic acid. It is a type of cholesteryl ester, which are esters of cholesterol and fatty acids. This compound is known for its role in biological systems, particularly in lipid metabolism and storage. It has a molecular formula of C₄₅H₈₀O₂ and a molecular weight of 653.12 g/mol .
Mechanism of Action
Target of Action
Cholesteryl stearate, also known as cholesterol stearate, is a stearic acid ester of cholesterol . It primarily targets the cellular cholesterol homeostasis . The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification — a process in which cholesterol is converted to neutral cholesteryl esters .
Mode of Action
This compound interacts with its targets by being part of the cholesterol homeostasis. It is involved in the esterification process where cholesterol is converted to neutral cholesteryl esters . This conversion is crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins .
Biochemical Pathways
The biochemical pathway affected by this compound is the cholesterol homeostasis. This pathway involves the biosynthesis, uptake, export, and esterification of cholesterol . This compound is a product of the esterification process, which is a key part of this pathway .
Pharmacokinetics
It is known that lipid nanoparticles, such as this compound, have a plasmatic half-life of approximately 30 minutes . These nanoparticles distribute in the liver and, surprisingly, in the steroid-rich organs adrenals and ovaries .
Result of Action
The result of this compound’s action is the formation of neutral cholesteryl esters, which are crucial for the storage of cholesterol in lipid droplets or for secretion as constituents of lipoproteins . This plays a vital role in maintaining cellular and systemic functions .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the physical state of the compound can influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Cholesteryl stearate participates in various biochemical reactions. It interacts with enzymes such as cholesterol ester transfer proteins (CETP), which regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . The interaction between this compound and CETP plays a crucial role in the modulation of cholesterol homeostasis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cholesterol levels. For instance, it has been found that lipid droplets of the fatty streak of atherosclerotic lesions are probably nearly pure cholesteryl ester . This suggests that this compound may play a role in the development of atherosclerosis.
Molecular Mechanism
The mechanism of action of this compound is largely associated with its role in cholesterol homeostasis. It exerts its effects at the molecular level through binding interactions with biomolecules such as CETP . The inhibition of CETP has been shown to be a sound strategy to prevent and treat the development of coronary heart disease .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in solid-state, its autoxidation is higher than its free form . This suggests that the stability and degradation of this compound may vary depending on its physical state.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, the inhibition of cholesteryl ester transfer protein (CETP) is a promising strategy to achieve higher HDL levels . Drugs with acceptable side-effects for CETP-inhibition do not yet exist .
Metabolic Pathways
This compound is involved in the cholesterol homeostasis pathway. It interacts with enzymes such as CETP, which plays a key role in reverse cholesterol transport (RCT) by mediating the transfer of cholesteryl esters and triglycerides between high-density lipoproteins (HDLs) and apolipoprotein B-100 (apoB-100) containing lipoproteins in plasma .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. For instance, it is involved in the transfer of cholesteryl esters among lipoproteins, mediated by CETP . This suggests that this compound may interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
It is known that cholesterol, from which this compound is derived, predominantly localizes to cell membranes, where it interacts with adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl stearate can be synthesized through the esterification of cholesterol with stearic acid. One common method involves the use of thionyl chloride as a catalyst. The reaction typically proceeds under reflux conditions, where cholesterol and stearic acid are heated together in the presence of thionyl chloride .
Industrial Production Methods: In industrial settings, this compound is produced through similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl stearate undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen or hydrogen peroxide, and the reaction is often conducted at elevated temperatures.
Hydrolysis: Enzymatic hydrolysis is carried out using cholesterol esterase under physiological conditions.
Major Products:
Oxidation: Cholesteryl hydroperoxides and secondary oxidation products.
Hydrolysis: Cholesterol and stearic acid.
Scientific Research Applications
Cholesteryl stearate has a wide range of applications in scientific research:
Biology: this compound is studied for its role in lipid metabolism and storage.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its emollient properties.
Comparison with Similar Compounds
Cholesteryl stearate is one of several cholesteryl esters. Similar compounds include:
Cholesteryl oleate: Formed by the esterification of cholesterol with oleic acid.
Cholesteryl linoleate: Formed by the esterification of cholesterol with linoleic acid.
Cholesteryl palmitate: Formed by the esterification of cholesterol with palmitic acid.
Uniqueness: this compound is unique due to its specific fatty acid component, stearic acid, which is a saturated fatty acid. This gives it distinct physical and chemical properties compared to cholesteryl esters with unsaturated fatty acids, such as cholesteryl oleate and cholesteryl linoleate .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3/t36-,38+,39+,40-,41+,42+,44+,45-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRPOTDGOASDJS-XNTGVSEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101018693 | |
Record name | Cholesteryl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35602-69-8 | |
Record name | Cholesteryl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35602-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cholest-5-en-3-ol-, octadecanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035602698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cholesteryl stearate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cholesteryl stearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101018693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cholest-5-en-3-β-yl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHOLESTERYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1Q82N9DYQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | cholest-5-en-3beta-yl octadecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062461 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of cholesteryl stearate?
A1: this compound has a molecular formula of C₄₇H₈₄O₂ and a molecular weight of 653.2 g/mol.
Q2: Are there any unique spectroscopic features of this compound?
A2: While specific spectroscopic data isn't extensively provided in these papers, studies using techniques like Fourier transform infrared (FTIR) spectroscopy [] and nuclear magnetic resonance (NMR) [] have been conducted. FTIR analysis can identify functional groups like the ester bond, while NMR provides insights into the structure and dynamics of this compound in various environments.
Q3: How stable is this compound in nanoemulsions?
A3: Research shows that nanoemulsions prepared with this compound as a major core component exhibited long-term stability over 237 days []. This suggests its potential as a stable component in drug delivery formulations.
Q4: How does the stability of this compound nanoemulsions compare to those made with other cholesteryl esters?
A4: While all three nanoemulsion types (cholesteryl oleate, cholesteryl linoleate, and this compound) remained stable for a long duration, significant differences in their pH changes over time were observed. This compound nanoemulsions demonstrated smaller decreases in pH compared to the others, indicating greater stability in terms of pH [].
Q5: Does this compound readily form solid solutions with other compounds?
A5: Research indicates that the solid-state miscibility of this compound with other saturated chain cholesteryl esters is influenced by factors like crystal packing and molecular volume, as determined through electron diffraction and calorimetric measurements []. While it can form solid solutions with certain cholesteryl esters like palmitate, it tends to form eutectics with others like myristate.
Q6: Can you elaborate on the interaction between this compound and tRNA ligases?
A7: Studies revealed a significant enrichment of cholesteryl 14-methylhexadecanoate, a related cholesteryl ester, in purified tRNA ligases. Extracting these enzymes with organic solvents led to a loss of their catalytic activity, which was then restored by adding back cholesteryl 14-methylhexadecanoate. This suggests a specific and crucial role of this compound, and potentially related cholesteryl esters like this compound, in the proper functioning of these enzymes [].
Q7: Have there been any computational studies on this compound?
A7: While specific computational studies focusing solely on this compound are not mentioned within these papers, research utilizing techniques like molecular dynamics simulations could be relevant in understanding its interactions with other molecules, particularly in biological systems.
Q8: How does the structure of this compound influence its properties compared to other cholesteryl esters?
A9: The length and saturation of the fatty acid chain in cholesteryl esters play a significant role in their properties. For instance, this compound, with its long saturated stearic acid chain, exhibits different solubility, molecular packing, and interactions with enzymes compared to esters with shorter or unsaturated chains like cholesteryl oleate or cholesteryl linoleate [, , ].
Q9: What are some strategies for improving the bioavailability of this compound?
A10: Formulating this compound as solid dispersions in polyethylene glycol 6000 or with surfactants like sorbitan monolaurate has been shown to reduce presystemic inactivation and enhance its oral absorption efficiency [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.